molecular formula C11H12O4 B2898013 Ethyl 7-oxo-4,5,6,7-tetrahydrobenzofuran-6-carboxylate CAS No. 1956378-86-1

Ethyl 7-oxo-4,5,6,7-tetrahydrobenzofuran-6-carboxylate

Cat. No.: B2898013
CAS No.: 1956378-86-1
M. Wt: 208.213
InChI Key: IQIDNQMKCQRQIO-UHFFFAOYSA-N
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Description

Ethyl 7-oxo-4,5,6,7-tetrahydrobenzofuran-6-carboxylate: is a chemical compound with the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol . This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-oxo-4,5,6,7-tetrahydrobenzofuran-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with a suitable aromatic aldehyde in the presence of a base, followed by cyclization and oxidation steps .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-oxo-4,5,6,7-tetrahydrobenzofuran-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 7-oxo-4,5,6,7-tetrahydrobenzofuran-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 7-oxo-4,5,6,7-tetrahydrobenzofuran-6-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • Ethyl 7-oxo-4,5,6,7-tetrahydrobenzofuran-5-carboxylate
  • Ethyl 7-oxo-4,5,6,7-tetrahydrobenzofuran-8-carboxylate

Comparison: Ethyl 7-oxo-4,5,6,7-tetrahydrobenzofuran-6-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and efficacy in various applications .

Properties

IUPAC Name

ethyl 7-oxo-5,6-dihydro-4H-1-benzofuran-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-2-14-11(13)8-4-3-7-5-6-15-10(7)9(8)12/h5-6,8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIDNQMKCQRQIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C(C1=O)OC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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